2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
Description
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid is a chemical compound with the molecular formula C16H13F2NO3 and a molecular weight of 305.28 g/mol . This compound is characterized by the presence of fluorine atoms and an ethylcarbamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-2-19-15(20)12-5-3-9(7-14(12)18)11-6-4-10(17)8-13(11)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKPDUSGWZQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691911 | |
| Record name | 4'-(Ethylcarbamoyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-02-5 | |
| Record name | 4'-(Ethylcarbamoyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-fluoroaniline with ethyl isocyanate to form the ethylcarbamoyl derivative. This intermediate is then subjected to further reactions, including fluorination and carboxylation, to yield the final product .
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group and fluorine atoms play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid can be compared with other fluorinated benzoic acids and carbamoyl derivatives. Similar compounds include:
- 2-[4-(Methylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
- 2-[4-(Ethylcarbamoyl)-3-chlorophenyl]-5-fluorobenzoic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different functional groups can alter the compound’s reactivity, solubility, and interaction with molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
